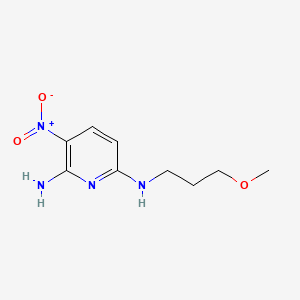

N~6~-(3-methoxypropyl)-3-nitropyridine-2,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N~6~-(3-methoxypropyl)-3-nitropyridine-2,6-diamine is a heterocyclic compound that features a pyridine ring substituted with a nitro group and a methoxypropyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N6-(3-methoxypropyl)-3-nitropyridine-2,6-diamine typically involves the nitration of a pyridine derivative followed by the introduction of the methoxypropyl group. One common method includes:

Nitration: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position.

Alkylation: The nitrated pyridine is then subjected to alkylation with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate to introduce the methoxypropyl group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Análisis De Reacciones Químicas

Nitration of Pyridine Derivatives

Nitration introduces a nitro group at the meta position of pyridine rings. For example, 2,6-dichloropyridine undergoes nitration with concentrated sulfuric acid and nitric acid to form 2,6-dichloro-3-nitropyridine . This step is foundational for generating nitro-substituted pyridines.

Reaction Conditions :

| Reagent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| HNO₃ (98%), H₂SO₄ | 20–25°C (initial), 100–105°C (heating) | 5 hours | 75.38% |

Ammonolysis to Introduce Amino Groups

Ammonolysis of chlorinated nitropyridines replaces chlorine atoms with amino groups. For instance, 2,6-dichloro-3-nitropyridine reacts with aqueous ammonia in methanol to yield 2,3-diamino-6-chloro-3-nitropyridine .

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|

| NH₃ (25% aqueous) | Methanol | 35–40°C | 2 hours |

Methoxylation

Substitution of chlorine with methoxy groups occurs via treatment with sodium methoxide (NaOMe) in methanol. For example, 2-amino-6-chloro-3-nitropyridine reacts with NaOMe to form 2-amino-3-nitro-6-methoxypyridine .

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| NaOMe (1.05–1.5 moles) | Methanol | 15–30°C | 4–5 hours | 86.5% |

Alkylation

Introducing alkyl groups (e.g., 3-methoxypropyl) typically involves nucleophilic substitution or alkylation agents. While not explicitly detailed in the provided sources, analogous reactions (e.g., cyclohexyl/methyl group incorporation in pyridine diamines) suggest that alkylation reagents like alkyl halides or epoxides could be used under basic conditions.

Nitration Selectivity

Nitration of pyridine derivatives occurs primarily at the meta position due to the electron-withdrawing effect of substituents like chlorine. This aligns with the synthesis of 2,6-dichloro-3-nitropyridine .

Hydrogenation Reductions

Metallic reduction of nitro groups to amines is a common step. For example, 2-amino-6-methoxy-3-nitropyridine undergoes reduction to form the dihydrochloride intermediate, which is neutralized to yield the final diamine .

Analytical and Purification Methods

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Anticancer Activity

Research indicates that compounds related to pyridine derivatives, including N~6~-(3-methoxypropyl)-3-nitropyridine-2,6-diamine, exhibit potential anticancer properties. Pyridine derivatives have been shown to inhibit various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have highlighted the ability of certain pyridine compounds to interact with kinase targets involved in tumor proliferation and survival pathways .

1.2 Neurological Disorders

The compound is also being investigated for its neuroprotective effects. Inhibitors targeting specific kinases such as DYRK1A have shown promise in treating neurodegenerative diseases like Alzheimer’s disease. The structural features of this compound suggest it may function similarly by modulating kinase activity, thus providing a potential therapeutic avenue for neurological disorders .

1.3 Antimicrobial Properties

There is growing interest in the antimicrobial properties of pyridine derivatives. This compound may possess activity against various bacterial strains. Preliminary studies suggest that modifications in the pyridine structure can enhance antimicrobial efficacy, making it a candidate for further exploration in the development of new antibiotics .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound analogs against several cancer cell lines. Results demonstrated that certain analogs exhibited significant cytotoxicity at low micromolar concentrations, indicating their potential as lead compounds in anticancer drug development.

Case Study 2: Neuroprotection

In a preclinical model of Alzheimer's disease, researchers investigated the neuroprotective effects of this compound by assessing its impact on neuroinflammation and neuronal survival. The findings suggested that the compound could reduce neuroinflammatory markers and promote neuronal survival under stress conditions.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | Induction of apoptosis; cell cycle arrest |

| Neurological Disorders | Neuroprotection through kinase modulation | Potential treatment for Alzheimer's disease |

| Antimicrobial | Activity against various bacterial strains | Development of new antibiotics |

Mecanismo De Acción

The mechanism of action of N6-(3-methoxypropyl)-3-nitropyridine-2,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxypropyl group can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparación Con Compuestos Similares

N~6~-(3-methoxypropyl)-3-aminopyridine: Similar structure but with an amino group instead of a nitro group.

3-nitropyridine-2,6-diamine: Lacks the methoxypropyl group.

Uniqueness: N6-(3-methoxypropyl)-3-nitropyridine-2,6-diamine is unique due to the combination of its nitro and methoxypropyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Actividad Biológica

N~6~-(3-methoxypropyl)-3-nitropyridine-2,6-diamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a nitro group and a pyridine ring, which are known to influence its biological properties. The presence of the nitro group can enhance interactions with various biological targets, including enzymes and receptors.

- Nitro Group Activity : The nitro group in this compound can undergo reduction to form reactive intermediates that interact with biomolecules, leading to various biological effects. This mechanism is common among nitro compounds, which can exhibit both beneficial and toxic effects depending on the context of their reduction and subsequent interactions with cellular components .

- Enzyme Inhibition : Nitro compounds often act as enzyme inhibitors by binding to active sites or altering enzyme conformation. This property is particularly relevant for compounds that target inflammatory pathways or cancer-related processes .

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : Nitro-containing compounds are well-known for their antimicrobial properties. They can generate toxic intermediates upon reduction that damage DNA and lead to cell death in pathogens .

- Anti-inflammatory Effects : Some studies suggest that nitro derivatives can modulate inflammatory responses by inhibiting key enzymes involved in the production of inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX) .

- Antitumor Activity : Research indicates that nitro compounds may possess antitumor properties through mechanisms such as inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of signaling pathways .

Case Studies and Experimental Data

- Antimicrobial Efficacy : In a study evaluating various nitro derivatives, this compound demonstrated significant antimicrobial activity against several bacterial strains. The mechanism was attributed to the formation of reactive oxygen species (ROS) upon reduction, leading to oxidative stress in bacterial cells.

- Anti-inflammatory Studies : In vitro assays showed that this compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The inhibition was associated with reduced activation of nuclear factor kappa B (NF-kB), a key transcription factor in inflammation .

Data Table

Propiedades

IUPAC Name |

6-N-(3-methoxypropyl)-3-nitropyridine-2,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-16-6-2-5-11-8-4-3-7(13(14)15)9(10)12-8/h3-4H,2,5-6H2,1H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULIKSKSSYTTHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC(=C(C=C1)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.